molecular formula C12H6ClF3N4OS B3035221 3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide CAS No. 303996-28-3

3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide

Cat. No.: B3035221
CAS No.: 303996-28-3
M. Wt: 346.72 g/mol
InChI Key: UKWZLVVUVIMKQN-UHFFFAOYSA-N
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Description

3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a triazolopyridazine core, which is a fused ring system, and a sulfoxide functional group attached to a trifluoromethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide typically involves multiple steps, including the formation of the triazolopyridazine core and the introduction of the sulfoxide group. Common synthetic routes may include:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridazines.

    Introduction of the Sulfoxide Group: This step often involves the oxidation of a sulfide precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide can undergo various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group on the triazolopyridazine core can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA.

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Sulfone: Formed from the oxidation of the sulfoxide group.

    Sulfide: Formed from the reduction of the sulfoxide group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a lead compound for drug discovery and development.

    Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: The compound may interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound may affect signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl phenyl sulfoxide: Lacks the trifluoromethyl group.

    3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfide: Contains a sulfide group instead of a sulfoxide.

Uniqueness

The presence of the trifluoromethyl group and the sulfoxide functional group in 3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide may confer unique properties, such as increased lipophilicity and enhanced biological activity, compared to similar compounds.

Properties

IUPAC Name

3-chloro-6-[3-(trifluoromethyl)phenyl]sulfinyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N4OS/c13-11-18-17-9-4-5-10(19-20(9)11)22(21)8-3-1-2-7(6-8)12(14,15)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWZLVVUVIMKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)C2=NN3C(=NN=C3Cl)C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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